Desfluoro Idelalisib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically targeting the delta isoform of the enzyme. This compound, as the name suggests, lacks the fluorine atom present in Idelalisib, which may result in different pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Idelalisib involves several key steps, starting from the preparation of the quinazolinone core. The process typically includes:
Formation of the Quinazolinone Core: This involves the cyclization of a suitable precursor, such as a diamide, under controlled conditions to form the quinazolinone structure.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Reduction of Nitro Intermediate: The nitro group in the intermediate compound is reduced to an amine, typically using a reducing agent like hydrogen gas in the presence of a catalyst.
Final Cyclization: The final step involves the cyclization of the intermediate to form this compound, ensuring the correct stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of scalable reaction conditions, efficient purification methods, and stringent quality control to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Desfluoro Idelalisib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, as seen in its synthesis.
Substitution: The phenyl group can be introduced or modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.
Substitution: Phenyl halides and bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions include various intermediates and the final this compound compound.
Scientific Research Applications
Desfluoro Idelalisib has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacological properties.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for various cancers, similar to Idelalisib.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
Desfluoro Idelalisib exerts its effects by inhibiting the delta isoform of phosphoinositide 3-kinase. This enzyme is involved in cellular functions such as growth, proliferation, and survival. By inhibiting this enzyme, this compound induces apoptosis in malignant cells and disrupts several cell signaling pathways, including those involved in B-cell receptor signaling and chemokine receptor signaling.
Comparison with Similar Compounds
Idelalisib: The parent compound, which includes a fluorine atom.
Duvelisib: Another phosphoinositide 3-kinase inhibitor with a different structure.
Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor.
Uniqueness: Desfluoro Idelalisib is unique due to the absence of the fluorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Idelalisib. This difference can be crucial in understanding the role of fluorine in drug design and its impact on therapeutic efficacy.
Properties
CAS No. |
870281-74-6 |
---|---|
Molecular Formula |
C₂₂H₁₉N₇O |
Molecular Weight |
397.43 |
Synonyms |
3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.